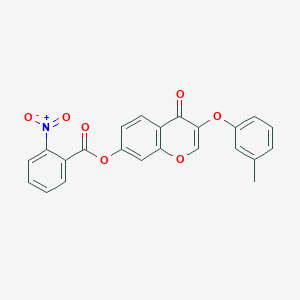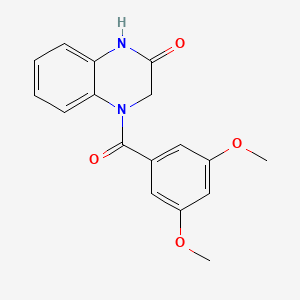![molecular formula C20H26O5 B4989115 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying cellular signaling pathways and as a potential treatment for certain diseases.
作用機序
The mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 involves the inhibition of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which plays a key role in regulating cell growth and survival. By inhibiting Akt activity, this compound 57033 can help to slow or stop the growth of cancer cells, making it a potential treatment for certain types of cancer.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound 57033 has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 in lab experiments is its specificity for certain protein kinases. This compound has been shown to selectively inhibit the activity of certain kinases, making it a useful tool for studying specific cellular signaling pathways. However, one limitation of using this compound 57033 is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033. One area of interest is the development of new compounds based on the structure of this compound 57033 that may have improved efficacy or reduced toxicity. Another potential direction for research is the exploration of the use of this compound 57033 in combination with other drugs or therapies for the treatment of cancer or other diseases. Finally, further research is needed to better understand the mechanisms of action of this compound 57033 and its potential applications in scientific research and medicine.
合成法
The synthesis of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 involves a multi-step process that begins with the reaction of 3-ethoxyphenol with epichlorohydrin to form the intermediate 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form the compound 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol. The final step in the synthesis process involves the reaction of 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol with 2-methoxy-4-methylbenzene in the presence of a catalyst to form this compound 57033.
科学的研究の応用
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 57033 has been used in a variety of scientific research applications, including as a tool for studying cellular signaling pathways. This compound has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cellular signaling. By inhibiting these enzymes, this compound 57033 can help researchers better understand the complex signaling pathways that regulate cellular processes.
In addition to its use as a tool for studying cellular signaling pathways, this compound 57033 has also shown promise as a potential treatment for certain diseases. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-4-23-17-6-5-7-18(15-17)24-12-10-22-11-13-25-19-9-8-16(2)14-20(19)21-3/h5-9,14-15H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCULVFGCLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4989054.png)

![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
![N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4989106.png)

![N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4989121.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4989129.png)